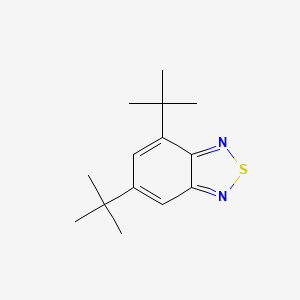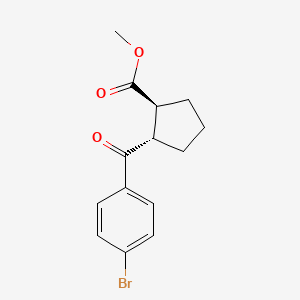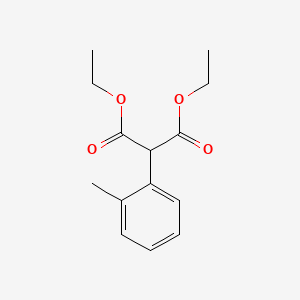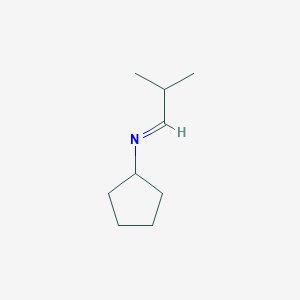
8-Hydroxy-9-pentadecene-11,13-diyn-2-one, (9E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ekanate TS is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ekanate TS typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Ekanate TS is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control the reaction parameters. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ekanate TS undergoes various types of chemical reactions, including:
Oxidation: Ekanate TS can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: It can also be reduced under appropriate conditions, often using reducing agents like hydrogen or metal hydrides.
Substitution: Ekanate TS can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving Ekanate TS typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ekanate TS has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Ekanate TS is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Ekanate TS involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ekanate TS can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ekanate RS and Ekanate QS share some structural similarities with Ekanate TS.
Uniqueness: Ekanate TS is unique in its stability and reactivity, which makes it particularly valuable in applications where these properties are crucial.
Eigenschaften
CAS-Nummer |
103596-15-2 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(E)-8-hydroxypentadec-9-en-11,13-diyn-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-5-6-9-12-15(17)13-10-7-8-11-14(2)16/h9,12,15,17H,7-8,10-11,13H2,1-2H3/b12-9+ |
InChI-Schlüssel |
MBQRYCZVORMEPE-FMIVXFBMSA-N |
Isomerische SMILES |
CC#CC#C/C=C/C(CCCCCC(=O)C)O |
Kanonische SMILES |
CC#CC#CC=CC(CCCCCC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

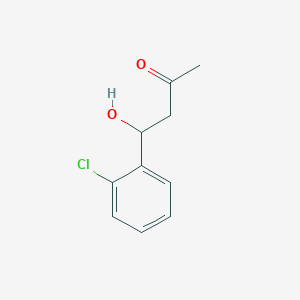

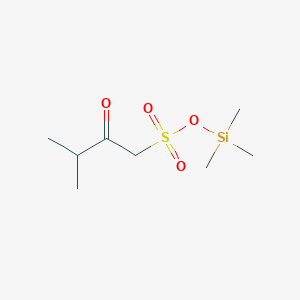
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
